molecular formula C11H17NO2 B2425892 [(2,4-Dimethoxyphenyl)methyl](ethyl)amine CAS No. 418788-80-4

[(2,4-Dimethoxyphenyl)methyl](ethyl)amine

Cat. No.: B2425892
CAS No.: 418788-80-4
M. Wt: 195.262
InChI Key: ZHSIYZDPCFMJGZ-UHFFFAOYSA-N
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Description

Contextualizing the Study of Substituted Benzylamines and Phenethylamines in Chemical Science

Substituted benzylamines and phenethylamines are foundational scaffolds in the development of a wide array of biologically active compounds. uni.lu Benzylamine (B48309), a simple aromatic amine, serves as a precursor in the synthesis of numerous pharmaceuticals and agrochemicals. ontosight.ai Its derivatives are explored for a variety of therapeutic applications, including their use as inhibitors of enzymes like 17β-hydroxysteroid dehydrogenase and copper amine oxidases. mdpi.comnih.gov The substitution pattern on the phenyl ring and the nature of the substituents on the amine nitrogen are critical in determining the biological activity and selectivity of these compounds. nih.gov

Academic research into substituted benzylamines often focuses on understanding structure-activity relationships (SAR). For instance, studies on N-substituted benzamide (B126) derivatives have shown that the position of substituents on the phenyl ring can significantly impact their anti-proliferative activity against cancer cell lines. nih.gov Similarly, research into novel benzylamine derivatives has demonstrated their potential as anti-mycobacterium tuberculosis agents. openmedicinalchemistryjournal.com The versatility of the benzylamine scaffold allows for the synthesis of diverse chemical libraries to screen for various biological targets.

Phenethylamines, which are structurally related to benzylamines, are another class of compounds with profound physiological effects. uni.lu This class includes neurotransmitters and hormones, as well as a wide range of synthetic compounds with applications in medicine. The study of substituted phenethylamines is crucial for understanding their pharmacological properties and for the development of new therapeutic agents.

Research Significance and Future Directions for (2,4-Dimethoxyphenyl)methylamine

While specific research on (2,4-Dimethoxyphenyl)methylamine is limited, its structural features suggest areas of potential academic interest. The 2,4-dimethoxy substitution on the phenyl ring is a common motif in medicinal chemistry. For example, 2,4-dimethoxybenzylamine (B23717) is used as a nucleophile in the synthesis of various complex molecules, including potential anti-HIV-1 agents and other biologically active compounds. chemicalbook.com The methoxy (B1213986) groups can influence the electronic properties and conformation of the molecule, which in turn can affect its interaction with biological targets.

The N-ethyl group is another important feature that can modulate the physicochemical properties of the molecule, such as its lipophilicity and basicity, which are key determinants of its pharmacokinetic and pharmacodynamic profile. N-ethylbenzylamine itself is used as an intermediate in the synthesis of various compounds and as a reactant in chemical reactions. ontosight.ai

Future research on (2,4-Dimethoxyphenyl)methylamine could explore its potential as a building block in the synthesis of novel compounds with therapeutic potential. Investigations into its biological activity could reveal new pharmacological properties. For example, based on the activities of related substituted benzylamines, it could be screened for anticancer, antimicrobial, or enzyme inhibitory activities. nih.govnih.govopenmedicinalchemistryjournal.com Furthermore, its properties as a ligand for metal complexes could be an area of investigation, given that related Schiff base ligands derived from substituted benzylamines have been studied for their coordination chemistry and pharmacological applications. researchgate.net

Scope and Objectives of Academic Investigations into (2,4-Dimethoxyphenyl)methylamine

The scope of academic investigations into a compound like (2,4-Dimethoxyphenyl)methylamine would likely encompass its synthesis, characterization, and evaluation of its chemical and biological properties.

Synthesis and Characterization: A primary objective would be the development of efficient and scalable synthetic routes to (2,4-Dimethoxyphenyl)methylamine. This could involve the reductive amination of 2,4-dimethoxybenzaldehyde (B23906) with ethylamine (B1201723) or other synthetic methodologies. Detailed characterization using modern analytical techniques would be crucial to confirm its structure and purity. The table below outlines the key identifiers for this compound.

IdentifierValue
Molecular Formula C11H17NO2
SMILES CCNCC1=C(C=C(C=C1)OC)OC
InChIKey ZHSIYZDPCFMJGZ-UHFFFAOYSA-N
IUPAC Name N-[(2,4-dimethoxyphenyl)methyl]ethanamine

Data sourced from PubChemLite. uni.lu

Chemical Reactivity and Applications: Another objective would be to explore the chemical reactivity of (2,4-Dimethoxyphenyl)methylamine. This could involve its use as a precursor for the synthesis of more complex molecules, such as heterocycles or polymers. Its potential as a catalyst or a ligand in organometallic chemistry could also be investigated.

Biological Evaluation: A significant part of the academic investigation would focus on the biological evaluation of (2,4-Dimethoxyphenyl)methylamine and its derivatives. This would involve screening the compound against a panel of biological targets to identify any potential therapeutic applications. Based on the literature for related compounds, this could include assays for:

Anticancer activity nih.gov

Antimicrobial activity openmedicinalchemistryjournal.com

Enzyme inhibition (e.g., monoamine oxidase, histone deacetylases) nih.govnih.gov

The ultimate goal of such academic investigations would be to contribute to the fundamental understanding of how the specific structural features of (2,4-Dimethoxyphenyl)methylamine influence its chemical and biological properties, and to explore its potential for practical applications in science and medicine.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[(2,4-dimethoxyphenyl)methyl]ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO2/c1-4-12-8-9-5-6-10(13-2)7-11(9)14-3/h5-7,12H,4,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHSIYZDPCFMJGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1=C(C=C(C=C1)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies and Retrosynthetic Analysis of 2,4 Dimethoxyphenyl Methylamine

Strategic Retrosynthesis of the (2,4-Dimethoxyphenyl)methylamine Scaffold

Retrosynthetic analysis is a powerful tool in synthetic organic chemistry that allows for the logical deconstruction of a target molecule into simpler, commercially available starting materials. lkouniv.ac.in This process involves strategically breaking bonds and converting functional groups to identify plausible synthetic pathways.

Disconnection Approaches for Carbon-Nitrogen Bond Formation

The primary disconnection strategy for (2,4-Dimethoxyphenyl)methylamine involves the cleavage of the carbon-nitrogen (C-N) bond, which is a key structural feature of the molecule. This leads to two primary synthons: a (2,4-dimethoxyphenyl)methyl cation and an ethylamine (B1201723) anion, or a (2,4-dimethoxyphenyl)methyl anion and an ethylamine cation. The more synthetically viable approach considers the electrophilic nature of the benzylic carbon and the nucleophilic character of the amine.

This disconnection suggests two main forward synthetic approaches:

Alkylation of ethylamine: This involves the reaction of ethylamine with a suitable electrophile containing the (2,4-dimethoxyphenyl)methyl moiety, such as 2,4-dimethoxybenzyl halide.

Reductive amination: This approach involves the reaction of 2,4-dimethoxybenzaldehyde (B23906) with ethylamine to form an intermediate imine, which is then reduced to the target amine.

A retrosynthetic scheme is presented below:

Functional Group Interconversion Strategies in (2,4-Dimethoxyphenyl)methylamine Synthesis

Functional Group Interconversion (FGI) is a key aspect of retrosynthesis, allowing for the transformation of one functional group into another to facilitate a desired synthetic step. In the context of (2,4-Dimethoxyphenyl)methylamine synthesis, a plausible FGI strategy involves the reduction of an amide.

This retrosynthetic step would involve the following transformation:

(2,4-Dimethoxyphenyl)methylamine <-- [Reduction] -- N-ethyl-2,4-dimethoxybenzamide

The corresponding forward reaction would be the synthesis of the amide from 2,4-dimethoxybenzoic acid or its derivative and ethylamine, followed by reduction. This approach can be advantageous in certain synthetic scenarios, for example, to avoid over-alkylation that can sometimes occur in direct alkylation methods. A similar strategy has been employed in the synthesis of N-Ethyl-4-methoxybenzylamine from 4-Methoxy-N-ethylbenzamide. chemicalbook.com

Contemporary Synthetic Routes to (2,4-Dimethoxyphenyl)methylamine and Analogues

Modern synthetic chemistry offers a variety of methods for the efficient construction of amine scaffolds. The following sections detail some of the most relevant contemporary routes for the synthesis of (2,4-Dimethoxyphenyl)methylamine and related compounds.

Reductive Amination Protocols for Amine Synthesis

Reductive amination is a widely used and versatile method for the synthesis of amines from carbonyl compounds. researchgate.net This reaction typically proceeds in one pot by reacting an aldehyde or ketone with an amine in the presence of a reducing agent. organic-chemistry.org For the synthesis of (2,4-Dimethoxyphenyl)methylamine, the reaction would involve 2,4-dimethoxybenzaldehyde and ethylamine.

The reaction proceeds via the formation of a hemiaminal, which then dehydrates to form an imine (Schiff base). The imine is subsequently reduced in situ to the target amine. A variety of reducing agents can be employed, with sodium borohydride (B1222165) (NaBH₄) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being common choices. researchgate.net

A comparative study on the reductive amination of a similar linker, 5-(4-formyl-3,5-dimethoxyphenoxy)valeric acid, demonstrated the feasibility of this reaction with a range of primary amines. 5z.com Furthermore, the reductive amination of p-methoxybenzaldehyde with n-butylamine and benzylamine (B48309) has been shown to produce the corresponding amines in high yields. mdpi.com

Table 1: Example of a Reductive Amination Protocol

Reactant 1Reactant 2Reducing AgentSolventProduct
2,4-DimethoxybenzaldehydeEthylamineSodium triacetoxyborohydrideDichloromethane(2,4-Dimethoxyphenyl)methylamine

Amination Reactions Involving Substituted Benzyl (B1604629) Halides or Carbonyls

The direct alkylation of amines with benzyl halides is a classical and straightforward method for the formation of C-N bonds. In the synthesis of (2,4-Dimethoxyphenyl)methylamine, this would involve the reaction of 2,4-dimethoxybenzyl chloride or bromide with ethylamine.

A patent for the synthesis of 2,4-dimethoxybenzylamine (B23717) describes a two-step process starting from m-dimethoxybenzene. google.comgoogle.com The first step is the chloromethylation to form 2,4-dimethoxybenzyl chloride, followed by amination with urotropine and subsequent hydrolysis to yield the primary amine. google.comgoogle.com A similar approach could be adapted using ethylamine in the amination step to directly yield the target secondary amine.

It is important to control the reaction conditions to minimize the formation of the tertiary amine through over-alkylation. Using an excess of ethylamine can favor the formation of the desired secondary amine.

Table 2: Key Steps in Amination via Benzyl Halide

Starting MaterialReagentIntermediateFinal Product
m-DimethoxybenzeneHCl, Paraformaldehyde2,4-Dimethoxybenzyl chloride(2,4-Dimethoxyphenyl)methylamine
2,4-Dimethoxybenzyl chlorideEthylamine-(2,4-Dimethoxyphenyl)methylamine

Another approach involves the conversion of eugenol, a natural product, through several steps including methylation, isomerization, and oxidation to yield 3,4-dimethoxybenzaldehyde. ijcea.org This aldehyde can then be reduced to the corresponding alcohol, halogenated to the benzyl chloride, and finally reacted with a cyanide salt to form the nitrile, which can be a precursor to amines. ijcea.org

Green Chemistry Approaches in the Synthesis of Dimethoxyphenyl-Containing Amines

Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rsc.org In the context of amine synthesis, this includes the use of environmentally benign solvents, catalysts, and reagents, as well as improving atom economy.

For the synthesis of dimethoxyphenyl-containing amines, several green chemistry strategies can be considered:

Catalytic Reductive Amination: The use of catalytic amounts of a transition metal or organocatalyst for the reductive amination reaction can be a greener alternative to stoichiometric reducing agents. researchgate.net For instance, cobalt-based composites have been used for the catalytic amination of aromatic aldehydes. mdpi.com

Solvent Selection: Replacing hazardous organic solvents with greener alternatives such as water, ethanol, or performing reactions under solvent-free conditions can significantly reduce the environmental impact. nih.gov "On-water" synthesis has been successfully applied to the preparation of other N-substituted amines. organic-chemistry.org

Use of Renewable Feedstocks: While not directly applicable to the 2,4-dimethoxy substitution pattern, the synthesis of other dimethoxyphenyl derivatives has been explored starting from renewable resources like eugenol. ijcea.org This highlights the potential for developing more sustainable pathways to related compounds.

Electrochemical Methods: Electrochemical reductive amination presents a promising green alternative, using electricity as the "reagent" for reduction, thus avoiding the use of chemical reducing agents and their byproducts. caltech.edu

By integrating these principles, the synthesis of (2,4-Dimethoxyphenyl)methylamine can be made more sustainable and environmentally friendly.

Challenges and Innovations in Amine Alkylation for (2,4-Dimethoxyphenyl)methylamine Derivatives

The synthesis of secondary amines, such as (2,4-Dimethoxyphenyl)methylamine, via the N-alkylation of a primary amine with an alkyl halide is a classical and fundamental organic transformation. wikipedia.org However, this seemingly straightforward reaction is fraught with challenges, primarily the issue of overalkylation. masterorganicchemistry.com

The core problem is that the nucleophilicity of the nitrogen atom increases with each alkylation step. acs.orgnih.gov This means that the primary amine starting material, (2,4-Dimethoxyphenyl)methylamine, is less nucleophilic than the desired secondary amine product, (2,4-Dimethoxyphenyl)methylamine. Consequently, the product amine can compete with the starting material for the alkylating agent (e.g., ethyl iodide), leading to the formation of an undesired tertiary amine and even a quaternary ammonium (B1175870) salt. wikipedia.orgmasterorganicchemistry.com This lack of selectivity often results in a mixture of products that are difficult to separate, leading to low yields of the target secondary amine. masterorganicchemistry.com

Innovations to Overcome Alkylation Challenges:

To circumvent the problem of overalkylation and improve selectivity, several innovative strategies have been developed.

Reductive Amination: This is one of the most reliable and widely used methods for preparing secondary amines. masterorganicchemistry.com The reaction involves the condensation of a primary amine, (2,4-Dimethoxyphenyl)methylamine, with an aldehyde or ketone (in this case, acetaldehyde) to form an intermediate imine or enamine. This intermediate is then reduced in situ to the target secondary amine. A variety of reducing agents can be employed for this step. This method avoids the direct use of alkyl halides and the associated overalkylation problem.

N-Alkylation with Alcohols: Catalytic N-alkylation using alcohols as alkylating agents is considered a greener alternative to using alkyl halides. researchgate.net This process, often catalyzed by non-noble metal heterogeneous catalysts like titanium hydroxide, can show high selectivity towards secondary amines. The mechanism can involve the dehydration of the alcohol to an ether, which then reacts with the amine. researchgate.net

Use of Ammonia Surrogates: A novel approach involves the use of "ammonia surrogates" or protected amine equivalents that allow for controlled, stepwise alkylation. For instance, N-aminopyridinium salts have been developed as reagents that can undergo monoalkylation with an alkyl halide. acs.orgnih.gov These reagents act as synthons that can be alkylated and then transformed to afford the secondary amine without the issue of overalkylation, as the reaction is self-limiting. nih.govchemrxiv.org

Table 3: Comparison of Methods for Secondary Amine Synthesis

MethodReagentsAdvantagesDisadvantages
Direct Alkylation Primary amine + Alkyl halideSimple, one-step process. wikipedia.orgProne to overalkylation, low selectivity, difficult product purification. masterorganicchemistry.com
Reductive Amination Primary amine + Aldehyde/Ketone + Reducing agentHigh selectivity for secondary amines, avoids overalkylation, generally good yields. masterorganicchemistry.comresearchgate.netRequires a carbonyl compound and a separate reducing agent.
N-Alkylation with Alcohols Primary amine + Alcohol + CatalystUses readily available and less toxic alcohols, can be highly selective. researchgate.netRequires a catalyst and often elevated temperatures.
Ammonia Surrogates N-aminopyridinium salts + Alkyl halideSelf-limiting reaction prevents overalkylation, provides access to secondary amines with high selectivity. acs.orgnih.govRequires pre-synthesis of the surrogate reagent.

Synthesis of Structural Analogues and Precursors of (2,4-Dimethoxyphenyl)methylamine for Research

The synthesis of (2,4-Dimethoxyphenyl)methylamine and its structural analogues is crucial for research in medicinal chemistry and pharmacology, as substituted phenethylamines represent a key pharmacophore in many biologically active compounds. mdpi.comresearchgate.net The synthesis generally starts from readily available substituted benzene (B151609) derivatives.

Synthesis of Precursors:

The primary precursor for (2,4-Dimethoxyphenyl)methylamine is typically 2,4-dimethoxybenzaldehyde or a related derivative. A common synthetic route involves the following steps:

Starting Material: The synthesis often begins with 2,4-dimethoxybenzaldehyde. chemicalbook.com An alternative starting material is m-dimethoxybenzene, which can be converted to 2,4-dimethoxybenzyl chloride via a chloromethylation reaction. google.com

Nitrogen Introduction: The nitrogen atom can be introduced in several ways. A frequent method is the Henry reaction, where 2,4-dimethoxybenzaldehyde is reacted with nitromethane (B149229) to form the corresponding β-nitrostyrene, 1-(2,4-dimethoxyphenyl)-2-nitroethene. chemicalbook.com

Reduction: The final step is the reduction of the nitro group and the double bond (if present). The nitroalkene intermediate can be reduced using powerful reducing agents like lithium aluminum hydride (LiAlH4) to yield the target primary amine, 2-(2,4-dimethoxyphenyl)ethylamine (a structural isomer and common analogue). chemicalbook.com If starting from a nitrile, such as 3,4-dimethoxyphenylacetonitrile, catalytic hydrogenation can be employed to produce the corresponding amine. google.com

Synthesis of Structural Analogues:

The synthesis of structural analogues involves modifying the core (2,4-Dimethoxyphenyl)methylamine structure. This can include:

Varying Ring Substituents: Analogues with different substitution patterns on the phenyl ring (e.g., 2,3-dimethoxy, 3,4-dimethoxy, or 2,5-dimethoxy) can be synthesized by starting with the appropriately substituted benzaldehyde (B42025) or other benzene derivative. nih.govnih.gov

Modifying the Ethylamine Side Chain: The ethylamine chain can be altered. For example, introducing substituents on the alpha- or beta-carbon or extending the chain length.

Introducing Heterocyclic Moieties: The phenyl ring can be replaced by or linked to heterocyclic structures like imidazole (B134444) to explore different structure-activity relationships. nih.gov

These synthetic strategies allow for the creation of a diverse library of compounds for biological screening and the development of new therapeutic agents. google.com

Table 4: Common Precursors and Synthetic Routes for (2,4-Dimethoxyphenyl)methylamine and Analogues

PrecursorIntermediate(s)Key Reaction(s)Product Type
2,4-Dimethoxybenzaldehyde 1-(2,4-Dimethoxyphenyl)-2-nitroetheneHenry reaction (condensation with nitromethane), Reduction (e.g., with LiAlH4). chemicalbook.com2-(2,4-Dimethoxyphenyl)ethylamine
m-Dimethoxybenzene 2,4-Dimethoxybenzyl chlorideChloromethylation, Amination (e.g., with urotropin). google.com(2,4-Dimethoxyphenyl)methylamine
3,4-Dimethoxyphenylacetonitrile N/ACatalytic hydrogenation in the presence of an amine (e.g., methylamine). google.comN-Methyl-2-(3,4-dimethoxyphenyl)ethylamine
2,3-Dimethoxybenzaldehyde Imidazole and Oxadiazole derivativesMulti-step synthesis involving heterocycle formation. nih.gov2-(2,3-Dimethoxyphenyl)-imidazole analogues

Computational and Theoretical Chemistry Studies of 2,4 Dimethoxyphenyl Methylamine

Molecular Modeling and Docking Simulations for Interaction Prediction

Molecular modeling and docking simulations are powerful computational tools used to predict how a ligand, such as a substituted benzylamine (B48309), might interact with a biological target at the molecular level. These methods are crucial in drug discovery and molecular biology for estimating the binding affinity and mode of a ligand to a protein's active site.

Ligand-Protein Binding Mode Analysis via Molecular Docking

Molecular docking studies on substituted aryl benzylamines have been instrumental in designing potent and selective enzyme inhibitors. For instance, in the development of inhibitors for 17β-hydroxysteroid dehydrogenase type 3 (17β-HSD3), a homology model of the enzyme was used to perform docking studies. These studies successfully predicted the binding directionality of novel benzylamine-based inhibitors, which was later confirmed by X-ray crystallography of an enantiomerically pure active compound. The docking of a lead compound indicated that there is significant space around the central aromatic ring, suggesting that various substitutions could be well-tolerated and potentially enhance binding interactions with the cofactor region. These in silico predictions guided the synthesis of a series of N-acetyl-substituted and extended analogues to probe the structure-activity relationship (SAR) and improve potency. nih.gov

The reliability of docking procedures is often validated by redocking a known ligand into the active site of its corresponding protein. A strong overlap between the docked pose and the crystallographic position of the native ligand confirms the validity of the docking protocol. Such validated methods have been used to explore the binding modes of various nitrogen-containing heterocyclic compounds, suggesting potential inhibitory activities against specific enzymes. acs.orgnih.gov

Interactive Data Table: Predicted Binding Interactions for a Benzylamine Analog

Protein Target Key Interacting Residues Predicted Interaction Type Reference
17β-HSD3 Amino acids in cofactor region Hydrophobic, potential H-bonds nih.gov
Flavohemoglobin Not specified Potential inhibitory activity nih.gov

Molecular Dynamics Simulations for Conformational Stability and Interaction Dynamics

Molecular dynamics (MD) simulations provide a dynamic view of the conformational stability and interaction dynamics of ligands within a protein's active site. While specific MD studies on (2,4-Dimethoxyphenyl)methylamine are unavailable, research on related structures like substituted benzimidazoles highlights the utility of this technique. MD simulations have been used to understand the mechanism of inhibitor binding to human dipeptidyl peptidase III (DPP III). These simulations revealed the crucial role of specific functional groups, such as imidazolinyl and phenyl groups, in the binding mechanism within the enzyme's active site. irb.hr

Conformational analysis of benzylamine and its N,N-dimethyl derivative has been performed using spectroscopic methods, which can be complemented by theoretical calculations. These studies have determined the stable conformations by identifying the torsion angles of the aminomethyl side chain relative to the phenyl ring. Such analyses are fundamental for understanding how the molecule can adapt its shape to fit into a binding pocket. colostate.edu For N-acylhydrazone derivatives, theoretical conformational analysis using density functional theory (DFT) has shown that N-methylation can significantly alter the preferred dihedral angles, shifting the molecule from an antiperiplanar to a synperiplanar conformation. nih.gov This highlights how small chemical modifications can have a significant impact on the three-dimensional structure and, consequently, the biological activity of a molecule.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR models are mathematical relationships that correlate the chemical structure of a compound with its biological activity or physicochemical properties, respectively. These models are widely used in medicinal chemistry and environmental science to predict the activity and properties of new or untested chemicals. nih.gov

Development and Validation of QSAR Models for Predicting Biological Activity

QSAR studies have been successfully applied to various classes of compounds structurally related to benzylamines. For example, a study on N-substituted benzimidazole (B57391) derived carboxamides generated 3D-QSAR models to explore the molecular properties influencing their antioxidative activity. nih.gov In another study, QSAR analysis of N-benzoyl-N'-naphthylthiourea derivatives as VEGFR2 inhibitors revealed that their anticancer activity is influenced by lipophilic and electronic properties. The best QSAR model was developed using ClogP and ELUMO as descriptors, yielding a high correlation coefficient (r = 0.971). atlantis-press.com

The development of a robust QSAR model involves several key steps: selection of a dataset, calculation of molecular descriptors, development of a mathematical model using statistical methods like multiple linear regression (MLR), and rigorous validation. nih.govatlantis-press.com Validation is crucial to ensure the predictive power of the model and is often performed using internal (cross-validation) and external validation (predicting the activity of a separate set of compounds). irb.hr

Interactive Data Table: Example of Descriptors in a QSAR Model for Benzimidazole Derivatives

Descriptor Descriptor Type Influence on Activity Reference
S3K 3D-MoRSE Explained 89.4% of inhibitory activity irb.hr
RDF045m 3D-MoRSE Explained 89.4% of inhibitory activity irb.hr
ClogP Lipophilic Influences anticancer activity atlantis-press.com

Application of QSPR for Predicting Theoretical Molecular Descriptors Relevant to Biological Systems

QSPR models are valuable for predicting the physicochemical properties of molecules, which in turn influence their biological behavior, such as absorption, distribution, metabolism, and excretion (ADMET). A study on the aqueous solubility of benzylamine salts developed QSPR models using multivariate partial least squares (PLS) and artificial neural networks (ANN). nih.gov The models used calculated molecular descriptors such as binding energy, surface area, molecular weight, and clogP. The study found that the ANN model was superior to the PLS model, achieving a high coefficient of determination (R²) of 0.850. nih.gov A key advantage of these models is that they rely on computationally derived descriptors, avoiding the need for experimental measurements.

Topological indices, which are numerical descriptors of a molecule's topology, are often used in QSPR and QSAR studies. These indices can effectively create mathematical relationships between a molecule's structure and its physicochemical and pharmacokinetic properties. nih.gov

Quantum Chemical Calculations

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide detailed information about the electronic structure, geometry, and reactivity of molecules. These calculations are used to determine properties like optimized geometry, Mulliken atomic charges, dipole moments, and the energies of frontier molecular orbitals (HOMO and LUMO). epstem.net

Studies on compounds containing the 2,4-dimethoxybenzyl moiety have utilized DFT to gain deeper insights into reaction mechanisms. For example, quantum chemical calculations were performed to understand the debenzylation of (2,4-dimethoxybenzyl)-protected 1,3-diazaoxindoles, explaining the observed reactivity based on electronic effects. researchgate.net Similarly, DFT has been used to calculate the ¹H-NMR and ¹³C-NMR isotropic shift values for complex molecules containing methoxy-substituted phenyl rings. The calculated values are then compared with experimental data to validate the computational method. epstem.net Conformational analyses of N-acylhydrazones have also been performed using DFT to determine the most stable conformers and the energy barriers between them, providing insights into how structural modifications affect molecular shape. nih.gov These computational methods are essential for rationalizing experimental observations and guiding the design of new molecules with desired properties.

Interactive Data Table: Calculated Properties for a Methoxy-Substituted Phenyl Compound

Property Computational Method Calculated Value Reference
¹³C-NMR Shifts DFT/B3LYP (DMSO) R² = 0.9951 (vs. Exp.) epstem.net
¹H-NMR Shifts DFT/B3LYP (DMSO) R² = 0.8702 (vs. Exp.) epstem.net
Conformational Energy DFT/CAM-B3LYP antiperiplanar more stable nih.gov

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) for Electronic Structure and Spectroscopic Analysis

Density Functional Theory (DFT) has become a popular and powerful quantum mechanical method for calculating the electronic structure of molecules. mdpi.com It is employed to determine molecular properties by focusing on the electron density rather than the complex many-electron wavefunction. imperial.ac.uk Studies on related dimethoxybenzene derivatives provide a framework for understanding the electronic characteristics of (2,4-Dimethoxyphenyl)methylamine.

DFT calculations are used to optimize the molecular geometry and analyze frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap (Eg) between the HOMO and LUMO is a critical parameter for determining molecular reactivity and kinetic stability. nih.gov Molecular Electrostatic Potential (MEP) maps, also derived from DFT, reveal the charge distribution and identify electrophilic and nucleophilic sites, which are crucial for predicting intermolecular interactions. nih.gov

For instance, DFT calculations on dimethoxybenzene derivatives using the B3LYP functional have been shown to provide excellent insights into their thermodynamic stability and reactivity. nih.gov

Table 1: Representative Electronic Properties of a Dimethoxybenzene Derivative Calculated via DFT. nih.gov
ParameterValue (eV)
HOMO Energy-6.20
LUMO Energy-1.50
Energy Gap (Eg)4.70

Time-Dependent Density Functional Theory (TD-DFT) extends the principles of DFT to study electronically excited states. rsc.org It has become a standard tool for calculating the properties related to a molecule's optical absorption and emission spectra. rsc.org By computing the vertical excitation energies and oscillator strengths, TD-DFT can predict the UV-Visible absorption spectrum of a compound. researchgate.net This analysis helps to understand the nature of electronic transitions, such as π to π* transitions, and how they are influenced by the molecular structure. escholarship.org The accuracy of TD-DFT allows for the interpretation of experimental spectra and provides a theoretical basis for the color and photophysical properties of molecules. researchgate.netresearchgate.net

Table 2: Hypothetical TD-DFT Calculated Excitation Energies and Oscillator Strengths for a Dimethoxyphenylamine.
TransitionExcitation Energy (eV)Wavelength (nm)Oscillator Strength (f)
S0 → S14.552720.085
S0 → S25.102430.120
S0 → S35.622200.050

Theoretical Investigations of Reactivity and Mechanistic Pathways

Theoretical calculations are instrumental in elucidating the mechanisms of chemical reactions. DFT is widely used to map the potential energy surface of a reaction, allowing researchers to identify intermediates, locate transition states, and calculate activation energies. researchgate.net This approach provides a detailed, step-by-step understanding of how reactants are converted into products.

For example, computational studies on the reactions of similar aromatic compounds, such as the substitution of a methoxy (B1213986) group by an amine, show that the reaction often proceeds through a stepwise pathway involving a Meisenheimer complex intermediate. researchgate.net DFT calculations can confirm the stability of such intermediates and determine the rate-limiting step of the reaction by comparing the activation energies of each phase. researchgate.net

Table 3: Illustrative Thermodynamic Data for a Hypothetical Multi-Step Reaction Pathway Calculated via DFT. mdpi.com
Reaction StepActivation Energy (kcal/mol)Reaction Energy (kcal/mol)Character
Step 1: Intermediate Formation+15.5-5.2Exothermic
Step 2: Bond Cleavage+25.0+10.8Endothermic
Step 3: Product Release+8.3-12.1Exothermic

Computational Design and Optimization of Molecularly Imprinted Polymers for Dimethoxyphenylamines

Molecularly Imprinted Polymers (MIPs) are synthetic materials designed to have specific recognition sites for a target molecule. mdpi.comnih.gov The computational design of MIPs has become an essential strategy to accelerate their development, reducing the time and cost associated with experimental trial-and-error methods. mdpi.commdpi.com Theoretical approaches allow for the rational selection of the optimal components for MIP synthesis before any laboratory work begins. researchgate.net

The process typically involves several computational steps:

Monomer Screening : DFT is used to screen a library of potential functional monomers to find the one that interacts most strongly with the template molecule (in this case, a dimethoxyphenylamine). mdpi.comresearchgate.net The strength of this interaction is quantified by calculating the binding energy or interaction energy of the template-monomer complex. A more negative binding energy indicates a more stable complex and a more effective monomer. mdpi.com

Stoichiometry Optimization : Computational modeling helps determine the optimal molar ratio of the template to the functional monomer. mdpi.com By simulating different ratios, researchers can identify the stoichiometry that leads to the most stable pre-polymerization complex, which is crucial for forming well-defined and selective binding sites in the final polymer. mdpi.com

Solvent Selection : The choice of solvent (porogen) is critical as it influences the morphology of the polymer and the non-covalent interactions in the pre-polymerization mixture. Molecular dynamics simulations can be used to study the effect of different solvents on the stability of the template-monomer complex.

This in silico approach allows for the rapid and efficient design of high-performance MIPs with enhanced affinity and selectivity for target molecules like dimethoxyphenylamines. mdpi.comresearchgate.net

Table 4: Example of DFT-Calculated Interaction Energies (ΔE) for a Dimethoxyphenylamine Template with Various Functional Monomers. mdpi.com
Functional MonomerInteraction Energy (ΔE, kJ/mol)
Methacrylic Acid (MAA)-55.8
Acrylic Acid (AA)-62.5
4-Vinylpyridine (4-VP)-48.2
Acrylamide (AAm)-51.4

In Vitro and Non Human in Vivo Biochemical and Biological Interactions of 2,4 Dimethoxyphenyl Methylamine

Receptor Binding and Ligand Affinity Studies (Non-Human Origin/In Vitro)

The affinity of dimethoxyphenylamine compounds for various neurotransmitter receptors is a key aspect of their pharmacological profile. These interactions are typically quantified using radioligand binding assays.

Research into the receptor binding profiles of dimethoxyphenyl-substituted phenethylamines and amphetamines reveals significant affinity for serotonin (B10506) 5-HT2 receptors. Structurally related compounds, particularly those with a 2,5-dimethoxy substitution pattern, have been extensively studied. For instance, 2,5-dimethoxy-4-bromoamphetamine (DOB) binds with high affinity to 5-HT2A and 5-HT2C receptors. nih.govfrontiersin.org While specific data for (2,4-Dimethoxyphenyl)methylamine is not abundant, studies on analogues provide insight into the likely binding characteristics.

Analogues such as 2-(4-Iodo-2,5-dimethoxyphenyl)-N-(2-methoxybenzyl)ethanamine (CIMBI-5) have shown high affinity and selectivity for the 5-HT2A receptor, with Ki values of 2.2 nM for 5-HT2A, 2.3 nM for 5-HT2B, and 7.0 nM for 5-HT2C receptors. nih.gov This highlights the potent interaction of this class of compounds with serotonin receptors. nih.gov

Regarding other receptors, studies on different but related chemical scaffolds have identified ligands with high affinity for the dopamine (B1211576) D3 receptor. For example, a novel benzamide (B126) scaffold showed a Ki value of 0.67 nM for the D3 receptor, with approximately 129-fold selectivity over the D2 receptor. semanticscholar.org While these are not dimethoxyphenylamines, they underscore the potential for developing selective D3 ligands. Similarly, sigma-1 (σ1R) receptor ligands are often characterized by radioligand binding assays, with agonists like fluvoxamine (B1237835) showing a high affinity (Ki = 36 nM). nih.gov

Table 1: Binding Affinities (Ki, nM) of Selected Dimethoxyphenyl Analogues at Neurotransmitter Receptors
Compound5-HT2A5-HT2B5-HT2CDopamine D3Sigma-1
CIMBI-52.22.37.0N/AN/A
2C-O Derivatives (Range)8 - 1700N/AModerate AffinityN/AN/A
3C-O Derivatives (Range)61 - 4400N/AModerate AffinityN/AN/A

N/A: Data not available in the cited sources.

The selectivity and potency of dimethoxyphenylamine analogues are heavily influenced by the substitution patterns on the phenyl ring and modifications to the ethylamine (B1201723) side chain. Studies on 4-substituted 2,5-dimethoxyphenylisopropylamines demonstrate that the nature of the substituent at the 4-position significantly impacts affinity and functional activity at 5-HT2A and 5-HT2B receptors. frontiersin.orgnih.gov

Quantitative structure-activity relationship (QSAR) studies have revealed that for 1-(2,5-dimethoxyphenyl)isopropylamine analogues, affinity at rat 5-HT2 receptors is correlated with the lipophilicity and electron-withdrawing character of the 4-position substituent. nih.govfrontiersin.org Increasing these properties tends to increase receptor affinity. nih.govfrontiersin.org For example, 2,5-dimethoxy-4-alkyloxy substituted phenethylamine (B48288) derivatives generally show a binding preference for the 5-HT2A receptor over the 5-HT2C receptor. frontiersin.org

Furthermore, functional assays show that while most of these analogues act as agonists at the 5-HT2B receptor, some, like the 4-hexyl and 4-benzyl analogues, behave as antagonists. frontiersin.org The potency of these compounds as agonists can be substantial, though generally less than that of serotonin itself. frontiersin.org For instance, the most potent analogue in one study, DOB, was about 6-fold less potent than serotonin at the 5-HT2B receptor. frontiersin.orgresearchgate.net

Table 2: Receptor Potency and Selectivity of 4-Substituted 2,5-Dimethoxyphenylisopropylamine Analogues
Analogue (4-Substituent)h5-HT2A Affinity (pKi)h5-HT2B Affinity (pKi)h5-HT2B Functional Activity (EC50, nM)h5-HT2B Action
H6.606.55154Agonist
Br (DOB)8.518.008.6Agonist
I (DOI)8.608.1910.3Agonist
n-Hexyl7.727.22>10,000Antagonist
Benzyl (B1604629)7.406.90>10,000Antagonist

Data adapted from studies on 4-substituted 1-(2,5-dimethoxyphenyl)isopropylamine analogues. frontiersin.orgnih.govresearchgate.net

Enzyme Interaction and Kinetic Analysis (In Vitro)

The interaction of dimethoxyphenylamines with various enzyme systems is another critical area of investigation, revealing potential effects on neurotransmitter metabolism and cellular function.

Monoamine oxidases (MAO-A and MAO-B) are key enzymes in the degradation of monoamine neurotransmitters. nih.govmdpi.com Inhibition of these enzymes can lead to increased levels of neurotransmitters like serotonin and dopamine. Structurally related compounds to dimethoxyphenylamines, such as MDMA and its metabolites, have been shown to inhibit MAO-A. researchgate.net Specifically, MDMA acts as a competitive inhibitor of serotonin and dopamine deamination, while its metabolite MDA is a mixed-type inhibitor. researchgate.net This suggests that dimethoxyphenylamines may also possess MAO-inhibitory properties. Benzylamine-sulphonamide derivatives have also been explored as selective MAO-B inhibitors. nih.gov The MAO-catalyzed reaction produces byproducts like hydrogen peroxide, which can contribute to oxidative stress. nih.govresearchgate.net

Mitochondria are central to cellular energy production through the process of oxidative phosphorylation, which occurs via the electron transport chain (ETC) complexes. nih.govkhanacademy.org The ETC establishes a proton gradient that drives ATP synthesis. nih.govyoutube.com Some chemical compounds can interfere with this process by inhibiting the respiratory complexes. For example, certain drugs are known to inhibit Complex I (NADH coenzyme Q reductase), thereby affecting cellular respiration. mdpi.com While direct studies on the effects of (2,4-Dimethoxyphenyl)methylamine on mitochondrial complexes are scarce, it is an area of potential interaction given that mitochondria are a target for many xenobiotics. nih.gov Disruption of mitochondrial respiration can lead to a decrease in oxygen consumption and an increase in the production of reactive oxygen species (ROS). nih.govmdpi.com

Carbonic anhydrases (CAs) are a family of enzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons. mdpi.com They are involved in numerous physiological processes, including pH regulation and fluid balance. taylorandfrancis.comtaylorandfrancis.com Inhibitors of carbonic anhydrase, which typically contain a sulfonamide group, are used clinically for various conditions. taylorandfrancis.comnih.gov While the primary structures of known CA inhibitors are distinct from dimethoxyphenylamines, research has explored a wide range of chemical scaffolds for CA inhibitory activity. mdpi.comnih.gov For instance, new histamine-related compounds, including 2-aminoethylpyrroles, have been evaluated for their ability to activate human carbonic anhydrase isoforms. beilstein-journals.org This indicates that nitrogen-containing small molecules can interact with this enzyme class, though specific studies involving dimethoxyphenylamines are not prominent in the literature.

Enzyme Kinetic Resolution of Amine Substrates

The stereoselective synthesis of chiral amines is of significant interest in pharmaceutical and chemical industries. One prominent method to achieve this is through enzyme kinetic resolution, where an enzyme selectively catalyzes the transformation of one enantiomer of a racemic mixture, allowing for the separation of the two. Both lipases and transaminases are key enzymes utilized for this purpose.

Lipases are widely employed for the kinetic resolution of racemic amines through acylation. For instance, Candida antarctica lipase (B570770) B (CALB) has demonstrated high efficiency in catalyzing the enantioselective acetylation of various chiral primary amines. This process involves the transfer of an acyl group, often from an acyl donor like ethyl acetate, to one of the amine enantiomers, resulting in an amide and the unreacted amine enantiomer, which can then be separated. The selectivity and efficiency of lipase-catalyzed resolution can be influenced by the choice of enzyme, solvent, and acylating agent.

Transaminases (TAs), also known as aminotransferases, offer another powerful biocatalytic tool for the kinetic resolution of chiral amines. These enzymes catalyze the transfer of an amino group from a donor molecule to an acceptor. In the context of kinetic resolution, a stereoselective transaminase will preferentially convert one enantiomer of a racemic amine to a ketone, leaving the other enantiomer unreacted. The process can be driven to completion by employing strategies such as using an amino acid oxidase to recycle the co-substrate, pyruvate. Both (R)- and (S)-selective transaminases are available, enabling the production of either enantiomer of a target amine with high enantiomeric excess. Dynamic kinetic resolution (DKR) strategies, which combine enzymatic resolution with in situ racemization of the substrate, have also been developed to theoretically achieve a 100% yield of the desired enantiopure amine.

While the general principles of enzyme kinetic resolution of amines are well-established, specific data on the resolution of (2,4-Dimethoxyphenyl)methylamine using these enzymatic methods are not extensively detailed in the currently available literature. However, the structural features of this compound, a secondary amine with a chiral center at the benzylic position, make it a plausible candidate for such enzymatic resolutions.

In Vitro Metabolic Pathway Elucidation (Non-Human Systems)

The metabolism of xenobiotics, including dimethoxyphenylamine derivatives, is a critical area of study to understand their biological activity and clearance. In vitro studies using non-human systems, such as liver microsomes, are instrumental in identifying the primary metabolic pathways.

Identification of Phase I and Phase II Metabolites (e.g., Deamination, Demethylation, Conjugation)

For dimethoxyphenylamine derivatives, several key Phase I metabolic reactions have been identified. These reactions primarily involve oxidation, reduction, and hydrolysis, which introduce or expose functional groups.

N-Dealkylation: This is a common metabolic pathway for secondary and tertiary amines. In the case of N-substituted benzylamines, microsomal metabolism often leads to the cleavage of the N-alkyl or N-benzyl group. For (2,4-Dimethoxyphenyl)methylamine, this could result in the formation of 2,4-dimethoxybenzylamine (B23717) and acetaldehyde (B116499) (from the ethyl group) or N-ethylamine and 2,4-dimethoxybenzaldehyde (B23906) (from the benzyl group). Studies on related tertiary anilines have shown that N-dealkylation is a major metabolic reaction in rat liver microsomes. nih.gov

O-Demethylation: The methoxy (B1213986) groups on the phenyl ring are susceptible to enzymatic cleavage, a process known as O-demethylation. This reaction, catalyzed by cytochrome P450 enzymes, would result in the formation of hydroxyphenyl metabolites. For instance, in the metabolism of 4-bromo-2,5-dimethoxyphenethylamine (B3395496) (2C-B), demethylation is a significant pathway. nih.gov

Hydroxylation: The aromatic ring or the alkyl side chain can undergo hydroxylation, another common Phase I reaction. For N-benzyl-N-methylaniline, p-hydroxylation of the aromatic rings has been observed. nih.gov

Following Phase I reactions, the resulting metabolites can undergo Phase II conjugation reactions . These reactions involve the addition of endogenous molecules, such as glucuronic acid (glucuronidation), to increase water solubility and facilitate excretion. The hydroxyl groups formed during O-demethylation and hydroxylation are primary sites for glucuronidation.

Metabolic ReactionPotential Metabolite of (2,4-Dimethoxyphenyl)methylamine
N-De-ethylation(2,4-Dimethoxyphenyl)methanamine
N-DebenzylationEthanamine
O-Demethylation(2-Hydroxy-4-methoxyphenyl)methyl](ethyl)amine or (4-Hydroxy-2-methoxyphenyl)methylamine
Aromatic Hydroxylation(...-Hydroxy-2,4-dimethoxyphenyl)methylamine
GlucuronidationGlucuronide conjugates of hydroxylated metabolites

Cytochrome P450 (CYP) and UDP-Glucuronosyltransferase (UGT) Involvement in Metabolizing Dimethoxyphenylamine Derivatives

The metabolism of dimethoxyphenylamine derivatives is heavily reliant on the activity of two key enzyme superfamilies: Cytochrome P450 (CYP) and UDP-glucuronosyltransferases (UGT).

Cytochrome P450 (CYP) enzymes are the primary drivers of Phase I metabolism. Multiple CYP isozymes can be involved in the metabolism of a single compound. For example, the in vitro metabolism of 2-(4-bromo-2,5-dimethoxyphenyl)-N-(2-fluorobenzyl)ethanamine (25B-NBF), a structurally related compound, was shown to be catalyzed by a range of CYPs, including CYP1A2, CYP2C19, CYP2D6, and CYP3A4. These enzymes were responsible for hydroxylation, O-demethylation, and N-debenzylation reactions. d-nb.inforesearchgate.net The specific CYP enzymes involved in the metabolism of (2,4-Dimethoxyphenyl)methylamine have not been explicitly identified, but it is highly probable that multiple isoforms contribute to its biotransformation. Theoretical studies on the N-dealkylation of N-cyclopropyl-N-methylaniline catalyzed by P450 suggest that the reaction proceeds via a hydrogen atom transfer mechanism. nih.govrsc.org

UDP-Glucuronosyltransferase (UGT) enzymes are responsible for the majority of Phase II glucuronidation reactions. These enzymes transfer glucuronic acid from the cofactor UDP-glucuronic acid (UDPGA) to a substrate. Various UGT isoforms exist, with differing substrate specificities. For amine-containing compounds, N-glucuronidation can occur, and this reaction is particularly prominent in humans, with UGT1A4 and UGT2B10 being key enzymes involved in the conjugation of tertiary amines. helsinki.finih.gov The hydroxylated metabolites of (2,4-Dimethoxyphenyl)methylamine produced by CYP action would be prime substrates for O-glucuronidation by various UGT enzymes. The interplay between CYP and UGT enzymes is complex, as they are both located in the endoplasmic reticulum and can influence each other's activity. nih.gov

Enzyme SuperfamilyRole in Metabolism of Dimethoxyphenylamine DerivativesSpecific Isoforms Implicated for Related Compounds
Cytochrome P450 (CYP)Catalyze Phase I reactions: N-dealkylation, O-demethylation, hydroxylation.CYP1A2, CYP2C19, CYP2D6, CYP3A4
UDP-Glucuronosyltransferase (UGT)Catalyze Phase II reactions: Glucuronidation of hydroxylated metabolites.UGT1A4, UGT2B10 (for N-glucuronidation of amines)

Cellular Effects and Signaling Pathway Modulation (In Vitro Models)

The cellular effects of (2,4-Dimethoxyphenyl)methylamine are not well-documented in publicly available research. However, studies on structurally similar compounds can provide some insights into potential biological activities. For instance, various N,N'-Bis(hydroxybenzyl)ethylenediamine derivatives have been shown to exhibit cytotoxic activity against human cancer cell lines, inducing cell cycle arrest and loss of mitochondrial membrane potential. nih.gov The cytotoxicity of novel bis(2-aminoethyl)amine derivatives has also been evaluated against a panel of human cancer cell lines. mdpi.com It is important to note that these are different chemical entities, and their effects cannot be directly extrapolated to (2,4-Dimethoxyphenyl)methylamine without specific experimental validation.

Structure-Activity Relationship (SAR) Studies Beyond Receptor Binding

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity, including its interactions with enzymes and its metabolic fate.

Elucidating Structural Determinants for Enzyme Inhibition and Metabolic Transformations

While specific SAR studies on the enzyme inhibition and metabolic transformation of (2,4-Dimethoxyphenyl)methylamine are scarce, general principles can be inferred from related classes of compounds. For a series of 2,6-dimethoxy-N-(3-(4-substituted phenyl)isoxazol-5-yl)benzamide derivatives, quantitative structure-activity relationship (QSAR) analysis revealed that the inhibitory activity on chitin (B13524) synthesis was influenced by the hydrophobicity and steric bulk of substituents on the phenyl ring. nih.govresearchgate.net

In the context of metabolism, the nature of the N-alkyl substituents significantly influences the rate and regioselectivity of N-dealkylation by CYP enzymes. For instance, the N-dealkylation of N-cyclopropyl-N-methylaniline shows a preference for N-demethylation over N-decyclopropylation, a selectivity that is influenced by the electronic properties of the molecule and the enzyme's active site environment. nih.govrsc.org The presence of the dimethoxy substitution pattern on the phenyl ring also plays a critical role. In a study of 4,5-dimethoxybenzene derivatives as inhibitors of rhinovirus replication, the 4,5-dimethoxy scaffold was found to be essential for in vitro activity. nih.gov

The balance between different metabolic pathways can also be influenced by subtle structural modifications. For CYP2D6 substrates, blocking a preferred site of metabolism can shift the metabolic pathway towards N-dealkylation. nih.gov Therefore, the specific arrangement of the dimethoxy groups (2,4- versus other patterns) and the nature of the N-alkyl group (ethyl versus other alkyl groups) in (2,4-Dimethoxyphenyl)methylamine are expected to be key determinants of its metabolic profile and potential for enzyme inhibition.

Comparative Analysis of Phenethylamine and Benzylamine (B48309) Derivatives for Broader Biological Activities

The structural relationship between phenethylamines and benzylamines, where the former possesses a two-carbon chain separating the phenyl ring and the amino group and the latter a single carbon, leads to significant differences in their biochemical and biological interactions. This comparative analysis explores these differences by examining their interactions with key enzyme systems and receptors in vitro and in non-human in vivo models.

A foundational comparison can be made by examining their roles as substrates for monoamine oxidases (MAO-A and MAO-B), enzymes crucial for the metabolism of monoamine neurotransmitters. Studies on human placental and lung tissues, where MAO-A is the predominant form, reveal distinct activity patterns for β-phenylethylamine (PEA) and benzylamine. nih.gov PEA exhibits a much higher maximal rate of reaction (Vmax) with placental MAO-A compared to benzylamine, indicating it is a more efficiently processed substrate for this enzyme isoform. nih.gov In placental tissue, PEA behaves largely as an MAO-A substrate. nih.gov Conversely, the deamination of benzylamine is a more specific indicator of MAO-B activity at typical substrate concentrations. nih.gov This divergence highlights a fundamental difference in their interaction with monoamine metabolism pathways, which may underlie some discrepancies in the literature regarding MAO-A and B activity. nih.gov

The analysis extends significantly into the realm of receptor interactions, particularly at serotonin 5-HT₂ receptors, which are central to the activity of many psychoactive compounds. biomolther.orgnih.gov Structure-activity relationship (SAR) studies consistently demonstrate that while simple N-alkylation (e.g., with methyl or ethyl groups) of phenethylamines often diminishes activity, the addition of a larger N-benzyl substituent can dramatically enhance both binding affinity and functional potency at the 5-HT₂A receptor. nih.gov

This principle is clearly illustrated in the comparison between the 2,5-dimethoxyphenethylamines (known as 2C compounds) and their N-(2-methoxybenzyl)phenethylamine (NBOMe) analogues. mdpi.com The NBOMe series, which incorporates a benzylamine-like moiety onto the phenethylamine scaffold, shows significantly increased potency and affinity for the 5-HT₂A receptor. nih.govmdpi.com

In vitro studies using human cell lines (differentiated SH-SY5Y and HepG2) have quantified the impact of N-benzyl substitution on cytotoxicity. The NBOMe derivatives consistently exhibit greater cytotoxicity compared to their parent 2C compounds, as reflected by their lower EC₅₀ values. mdpi.com This suggests that the N-2-methoxybenzyl group significantly enhances the cytotoxic potential of these phenethylamines in vitro. mdpi.com

Table 1: Comparative In Vitro Cytotoxicity (EC₅₀, µM) of 2C Phenethylamines and their N-Benzylphenethylamine (NBOMe) Analogues in SH-SY5Y Cells mdpi.com
Compound Pair2C DerivativeEC₅₀ (µM)NBOMe DerivativeEC₅₀ (µM)
Mescaline / Mescaline-NBOMeMescaline>1000Mescaline-NBOMe316.5 ± 25.1
2C-N / 25N-NBOMe2C-N548.9 ± 14.825N-NBOMe85.4 ± 8.7
2C-B / 25B-NBOMe2C-B178.5 ± 14.625B-NBOMe40.3 ± 4.5

Furthermore, the addition of the N-benzyl group affects mitochondrial function. In vitro assays measuring intracellular ATP levels in differentiated SH-SY5Y cells showed that both 2C and NBOMe compounds significantly impair mitochondrial function, leading to a marked decrease in ATP production, with the exception of mescaline. mdpi.com

Table 2: Effect on Intracellular ATP Levels in SH-SY5Y Cells (24h exposure) mdpi.com
CompoundConcentration (µM)% of Control ATP Level
2C-B100~60%
300~35%
25B-NBOMe30~55%
100~25%
2C-N300~50%
1000~30%
25N-NBOMe100~50%
300~20%

SAR studies reveal that substituents on the N-benzyl ring itself also modulate activity. For instance, an oxygen-containing group at the ortho position of the N-benzyl ring generally increases binding affinity of phenethylamines for the 5-HT₂A receptor. biomolther.org Similarly, research on N-benzylated tryptamines and phenethylamines found that substitution at the ortho or meta positions of the benzyl group enhanced receptor affinity, while para substitution led to a reduction. nih.gov

Advanced Analytical Methodologies for 2,4 Dimethoxyphenyl Methylamine Research

Spectroscopic Characterization Techniques for Structural Elucidation and Purity Assessment

Spectroscopic methods are indispensable for determining the structural features of molecules. By interacting with electromagnetic radiation, molecules provide unique spectral fingerprints that reveal information about their atomic composition, bonding, and electronic environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise structure of an organic molecule. It provides information on the connectivity of atoms and the chemical environment of individual nuclei.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of (2,4-Dimethoxyphenyl)methylamine, specific proton signals are expected. The protons on the aromatic ring will appear as distinct signals due to their different electronic environments. The proton at the C5 position is expected to be a doublet, the C6 proton a doublet, and the C3 proton a singlet. The two methoxy (B1213986) groups at the C2 and C4 positions will each produce a singlet. The methylene (B1212753) protons of the benzyl (B1604629) and ethyl groups will likely appear as a singlet and a quartet, respectively. The methyl protons of the ethyl group are expected to be a triplet.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in (2,4-Dimethoxyphenyl)methylamine will produce a distinct signal. The aromatic carbons will have characteristic shifts in the downfield region, while the aliphatic carbons of the ethyl and benzyl groups will appear in the upfield region. The two methoxy carbons will also have distinct chemical shifts.

Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts for (2,4-Dimethoxyphenyl)methylamine
Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Aromatic-H (C3)~6.4-6.5~98-99
Aromatic-H (C5)~6.4-6.5~104-105
Aromatic-H (C6)~7.0-7.2~130-131
Methylene (-CH₂-N)~3.6-3.8~50-52
Ethyl Methylene (-N-CH₂-CH₃)~2.6-2.8~45-47
Ethyl Methyl (-CH₂-CH₃)~1.0-1.2~14-16
Methoxy (-OCH₃) at C2~3.8~55-56
Methoxy (-OCH₃) at C4~3.8~55-56
Aromatic-C (C1)-~120-121
Aromatic-C (C2)-~158-159
Aromatic-C (C4)-~160-161

Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of (2,4-Dimethoxyphenyl)methylamine is expected to show characteristic absorption bands for the C-H bonds of the aromatic ring and the aliphatic ethyl group, the C-O bonds of the methoxy groups, and the C-N bond of the amine.

Key expected vibrational frequencies include C-H stretching from the aromatic ring and the ethyl group, C=C stretching from the aromatic ring, C-O stretching from the methoxy groups, and C-N stretching from the amine.

Interactive Table: Predicted FT-IR Absorption Bands for (2,4-Dimethoxyphenyl)methylamine
Functional Group Predicted Wavenumber (cm⁻¹) Intensity
Aromatic C-H Stretch3100-3000Medium-Weak
Aliphatic C-H Stretch3000-2850Medium-Strong
C=C Aromatic Stretch1600-1450Medium
C-O Stretch (Methoxy)1250-1000Strong
C-N Stretch1250-1020Medium

Mass Spectrometry (MS, LCMS) for Compound Identification and Metabolite Profiling

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used for determining the molecular weight of a compound and for elucidating its structure through fragmentation analysis. When coupled with liquid chromatography (LC-MS), it becomes a highly sensitive and selective method for identifying and quantifying compounds in complex mixtures, such as biological samples for metabolite profiling.

The mass spectrum of (2,4-Dimethoxyphenyl)methylamine would show a molecular ion peak corresponding to its molecular weight. Fragmentation of the molecular ion would likely involve cleavage of the C-C bond between the benzyl group and the nitrogen atom, leading to the formation of a stable 2,4-dimethoxybenzyl cation. Other fragmentations could involve the loss of the ethyl group.

In metabolite profiling studies, LC-MS is used to identify the products of biotransformation. Potential metabolic pathways for (2,4-Dimethoxyphenyl)methylamine could include N-de-ethylation to form 2,4-dimethoxybenzylamine (B23717), or O-demethylation of one or both methoxy groups.

Interactive Table: Predicted Mass Spectrometry Data for (2,4-Dimethoxyphenyl)methylamine
Ion Predicted m/z Description
[M+H]⁺196.1383Protonated molecular ion
[M-C₂H₅]⁺167.0946Loss of the ethyl group
[C₉H₁₁O₂]⁺151.07592,4-dimethoxybenzyl cation

UV-Visible Spectroscopy for Electronic Structure and Purity

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. The UV-Vis spectrum of (2,4-Dimethoxyphenyl)methylamine is expected to show absorption bands characteristic of the substituted benzene (B151609) ring. The presence of the methoxy and amino groups will influence the position and intensity of these bands. The primary absorption maxima (λmax) are anticipated in the UV region, likely around 230 nm and 280 nm, corresponding to π→π* transitions within the aromatic system. sielc.com This technique is also useful for assessing the purity of a sample, as impurities with different chromophores will alter the appearance of the spectrum.

Chromatographic Separation Techniques for Purification and Analysis

Chromatography is a set of laboratory techniques for the separation of mixtures. The mixture is dissolved in a fluid called the "mobile phase," which carries it through a structure holding another material called the "stationary phase." The various constituents of the mixture travel at different speeds, causing them to separate.

Liquid Chromatography (LC) and Gas Chromatography (GC)

Liquid Chromatography (LC): High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of components in a mixture. epa.govsielc.com For a compound like (2,4-Dimethoxyphenyl)methylamine, a reverse-phase HPLC method would be suitable, using a nonpolar stationary phase (like C18) and a polar mobile phase (such as a mixture of water and acetonitrile (B52724) or methanol). The retention time of the compound would depend on its polarity and the specific chromatographic conditions used. HPLC is particularly useful for purity analysis and for the separation of the parent compound from its potential metabolites. nih.gov

Gas Chromatography (GC): Gas chromatography is another powerful separation technique, but it is limited to volatile and thermally stable compounds. researchgate.net For the analysis of amines, derivatization is often employed to increase their volatility and improve peak shape. researchgate.net (2,4-Dimethoxyphenyl)methylamine could potentially be analyzed by GC, likely on a polar capillary column. The retention time would be influenced by the compound's volatility and its interactions with the stationary phase. GC coupled with a mass spectrometer (GC-MS) provides a highly sensitive and specific method for the identification of the compound.

Method Development for Quantitative Analysis of (2,4-Dimethoxyphenyl)methylamine and its Metabolites

The quantitative analysis of (2,4-Dimethoxyphenyl)methylamine and its metabolites in biological matrices is critical for understanding its pharmacokinetic and pharmacodynamic profiles. The development of a robust and sensitive analytical method is the cornerstone of such research. While specific validated methods for (2,4-Dimethoxyphenyl)methylamine are not extensively detailed in peer-reviewed literature, the established methodologies for structurally similar phenethylamine (B48288) derivatives provide a comprehensive framework for method development. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the technique of choice for this purpose due to its high sensitivity, specificity, and wide dynamic range.

The development process commences with optimizing sample preparation to efficiently extract the target analytes from complex biological samples (e.g., plasma, urine) and minimize matrix effects. Solid-Phase Extraction (SPE) is a commonly employed technique, utilizing cartridges like hydrophilic-lipophilic balance (HLB) sorbents which demonstrate good recovery rates for a range of phenethylamines.

Chromatographic separation is subsequently optimized to resolve the parent compound from its metabolites and endogenous matrix components. A reversed-phase C18 column is typically effective, with a mobile phase gradient consisting of water and an organic solvent (such as acetonitrile or methanol) modified with an acid like formic acid to ensure efficient ionization.

The final stage involves the optimization of mass spectrometry parameters. Using a triple quadrupole mass spectrometer, the analysis is typically performed in positive electrospray ionization (ESI) mode. For quantitative analysis, the Multiple Reaction Monitoring (MRM) mode is utilized, which involves monitoring specific precursor-to-product ion transitions for the analyte and a suitable internal standard. This approach provides excellent specificity and sensitivity, allowing for detection at very low concentrations. Method validation is performed according to international guidelines to ensure linearity, accuracy, precision, recovery, and stability.

Table 1: Representative LC-MS/MS Parameters for Analysis of Related Phenethylamine Compounds

ParameterValue/Description
Liquid Chromatography
InstrumentShimadzu LC-20ADXR or equivalent
ColumnKinetex C18 (50 × 2.1 mm, 2.6 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.3 mL/min
GradientLinear gradient from 10% to 90% B over 6 minutes
Mass Spectrometry
InstrumentTriple Quadrupole Mass Spectrometer
Ion SourceElectrospray Ionization (ESI), Positive Mode
Analysis ModeMultiple Reaction Monitoring (MRM)
Drying Gas Temperature250 °C
Nebulizer Pressure35 psi

This table presents typical parameters based on established methods for similar compounds and serves as a foundational guide for developing a specific method for (2,4-Dimethoxyphenyl)methylamine.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive analytical technique for determining the precise three-dimensional atomic arrangement of a compound in its solid state. This methodology provides unequivocal information regarding molecular conformation, bond lengths, bond angles, and the nature of intermolecular interactions that govern the crystal packing. Such data are invaluable for structure-activity relationship studies and for understanding the compound's physicochemical properties.

While the crystal structure for (2,4-Dimethoxyphenyl)methylamine itself is not publicly available, analysis of closely related structures containing the 2,4-dimethoxybenzyl moiety provides significant insight into the expected solid-state conformation. For instance, the crystal structure of 2,4-Dimethoxybenzylidene-2-Hydroxyaniline has been determined, revealing key structural features of the 2,4-dimethoxyphenyl group. In such structures, the orientation of the methoxy groups and the planarity of the benzene ring are precisely defined.

The process involves growing a suitable single crystal of the compound, which is then irradiated with a focused beam of X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the atomic positions can be determined and the molecular structure refined. The analysis also reveals the unit cell parameters and the space group, which define the symmetry and repeating pattern of the crystal lattice. Studies on similar molecules show that intermolecular forces, such as hydrogen bonds and van der Waals interactions, play a crucial role in stabilizing the crystal packing.

Table 2: Crystallographic Data for the Related Compound 2,4-Dimethoxybenzylidene-2-Hydroxyaniline

ParameterValue
Crystal SystemOrthorhombic
Space GroupP 212121
a (Å)Value not specified in abstract
b (Å)Value not specified in abstract
c (Å)Value not specified in abstract

Data from the structural investigation of a compound containing the core 2,4-dimethoxybenzyl group. The unit cell dimensions (a, b, c) would be determined during the full structural analysis.

Future Perspectives in Research on 2,4 Dimethoxyphenyl Methylamine

Emerging Synthetic Strategies and Catalytic Approaches

The synthesis of β-phenethylamine scaffolds is a cornerstone of medicinal chemistry. acs.org Future research will likely move beyond traditional methods towards more efficient, modular, and stereoselective catalytic strategies. One promising avenue is the use of photoredox catalysis in conjunction with transition metals like nickel. acs.orgnih.govacs.org This dual catalytic approach enables the cross-electrophile coupling of readily available starting materials, such as (hetero)aryl iodides and aliphatic aziridines, under mild conditions. acs.orgnih.gov Such methods offer a modular way to assemble a diverse library of β-phenethylamine derivatives, which could be applied to create novel analogs of (2,4-Dimethoxyphenyl)methylamine with varied substitution patterns on the ethyl backbone. acs.orgnih.gov

Mechanistic studies of these reactions suggest that the process can involve the nucleophilic ring-opening of an aziridine (B145994) by an iodide to form an iodoamine, which then acts as the active electrophile in the coupling reaction. acs.orgnih.govacs.org This strategy allows for the construction of previously challenging α-substituted phenethylamines. acs.orgnih.gov Another area of development involves enantioselective synthesis through lithiation-substitution sequences, which can provide access to specific stereoisomers of benzylically substituted products. nih.gov Applying these advanced catalytic methods will be crucial for systematically exploring the structure-activity relationships (SAR) of (2,4-Dimethoxyphenyl)methylamine derivatives.

Table 1: Comparison of Synthetic Approaches for Phenethylamines

Synthetic StrategyKey FeaturesPotential Application for (2,4-Dimethoxyphenyl)methylamine DerivativesReference
Ni/Photoredox Cross-Electrophile CouplingMild conditions, modular, uses inexpensive organic photocatalyst, good for α-substitution.Efficient synthesis of a wide range of analogs with diverse ethyl backbone substitutions. acs.orgnih.gov
Catalytic Hydrogenation of NitrostyrenesReduces nitrostyrenes to primary amines using catalysts like Palladium on charcoal (Pd/C).A classic but effective method for producing the core phenethylamine (B48288) structure from corresponding nitrostyrenes. mdma.ch
Asymmetric Lithiation-SubstitutionProvides access to enantioenriched products through stereoselective substitution.Synthesis of specific stereoisomers to investigate chirality-dependent biological activity. nih.gov

Integration of Advanced Computational Methods for Predictive Modeling

Computational chemistry is becoming an indispensable tool in drug discovery and pharmacological research. For (2,4-Dimethoxyphenyl)methylamine and its analogs, the integration of advanced computational methods, particularly quantitative structure-activity relationship (QSAR) modeling, holds significant promise. nih.govnih.govresearchgate.net QSAR models establish a mathematical relationship between the chemical structure and physicochemical properties of a series of compounds and their biological activity. nih.govresearchgate.net This approach can predict the activity of novel, unsynthesized molecules, thereby prioritizing synthetic efforts and reducing the need for extensive in vitro screening. researchgate.netresearchgate.net

Future research will likely employ machine learning and artificial intelligence-based models to predict the serotonergic activity and receptor selectivity of new derivatives. mdpi.com By analyzing molecular descriptors, these models can identify key structural features that determine affinity for specific targets, such as the serotonin (B10506) and dopamine (B1211576) transporters (SERT and DAT). nih.gov For instance, robust QSAR models have been successfully generated for SERT and DAT, describing characteristics like the importance of rigid, hydrophobic molecules with a biogenic amine moiety for binding. nih.gov Such predictive models can guide the rational design of (2,4-Dimethoxyphenyl)methylamine analogs with tailored pharmacological profiles. nih.govmdpi.com

Table 2: Key Parameters in Predictive QSAR Modeling

ParameterDescriptionRelevance to (2,4-Dimethoxyphenyl)methylamine ResearchReference
Molecular DescriptorsNumerical values that characterize the chemical, physical, or structural properties of a molecule.Used as independent variables to build the QSAR model and predict biological activity. nih.govnih.gov
r² (Coefficient of Determination)A statistical measure of how well the regression predictions approximate the real data points. An r² of 1 indicates that the regression predictions perfectly fit the data.Indicates the goodness-of-fit of the model for the training set of compounds. nih.gov
q² (Cross-validated r²)A measure of the predictive power of the model, determined by systematically leaving out data points during model construction.Assesses the robustness and internal predictivity of the QSAR model. nih.gov
Applicability DomainThe chemical space of compounds for which the model is expected to make reliable predictions.Ensures that predictions for new (2,4-Dimethoxyphenyl)methylamine analogs are valid and not based on extrapolation. researchgate.net

Expansion of In Vitro Mechanistic Studies to Novel Biological Targets

While the primary targets of many phenethylamines are the monoamine transporters, the vastness of the human proteome suggests that compounds like (2,4-Dimethoxyphenyl)methylamine may interact with other biological targets. nih.gov Future research must expand beyond these classical targets to explore novel protein interactions that could mediate unique pharmacological effects or present new therapeutic opportunities. nih.govresearchgate.net

In vitro studies are essential for this exploration. For example, the 2-phenethylamine motif is found in ligands for a range of receptors, including adenosine (B11128) receptors (AR), α-adrenergic receptors, and sigma receptors (σ1R and σ2R). nih.gov A particularly interesting and more recently discovered family of targets are the Trace Amine-Associated Receptors (TAARs), a group of G-protein coupled receptors with potential applications in schizophrenia and metabolic disorders. nih.gov Systematic screening of (2,4-Dimethoxyphenyl)methylamine derivatives against panels of these receptors could reveal unexpected affinities and functional activities. nih.gov Such studies would broaden our understanding of the compound's polypharmacology and could identify novel leads for various therapeutic indications. nih.govresearchgate.net

Table 3: Potential Novel Biological Targets for (2,4-Dimethoxyphenyl)methylamine Derivatives

Target ClassSpecific ExamplesPotential Therapeutic RelevanceReference
Adenosine ReceptorsA2ANeuroprotection, inflammation nih.gov
α-Adrenergic Receptorsα1A, α2A, etc.Cardiovascular regulation, CNS functions nih.gov
Sigma Receptorsσ1R, σ2RNeurodegenerative diseases, pain, cancer nih.gov
Trace Amine-Associated ReceptorsTAAR1 - TAAR9Schizophrenia, metabolic disorders, mood regulation nih.gov
Bromodomain and Extra-Terminal Domain (BET) ProteinsBRD4Cancer, inflammation researchgate.net

Development of Chemical Probes and Ligands for Specific Biological Systems

A significant future direction for research on (2,4-Dimethoxyphenyl)methylamine involves its development into specialized molecular tools, such as chemical probes and selective ligands. nih.gov Chemical probes are small molecules designed to interact with a specific protein target, allowing researchers to study that target's function in biological systems. nih.gov To be effective, a probe must be potent and selective, and its development requires careful synthetic optimization. nih.gov

One strategy involves creating photoaffinity probes by incorporating a photoactivatable group, such as a benzophenone (B1666685) or phenylazide, into the molecule's structure. nih.govresearchgate.net When exposed to light, these probes can form a covalent bond with their target protein, enabling its identification and characterization. researchgate.net Furthermore, ligand-based drug design approaches can be used to develop highly selective ligands for specific receptor subtypes. nih.gov By combining computational predictions with synthetic chemistry, researchers can design analogs of (2,4-Dimethoxyphenyl)methylamine that bind with high affinity and selectivity to a single target, such as a specific serotonin receptor subtype or a TAAR isoform. mdpi.comnih.gov These selective ligands are invaluable for dissecting complex signaling pathways and validating new drug targets. nih.gov

Q & A

Basic: What synthetic routes are recommended for (2,4-Dimethoxyphenyl)methylamine, and how can purity be optimized?

Methodological Answer:
The compound can be synthesized via reductive amination of 2,4-dimethoxybenzaldehyde with ethylamine, followed by reduction using sodium borohydride or catalytic hydrogenation. Alternative routes include nucleophilic substitution of [(2,4-dimethoxyphenyl)methyl] halides with ethylamine. Purity optimization involves column chromatography (silica gel, chloroform/methanol gradients) and recrystallization from ethanol. Confirm purity (>98%) via HPLC (C18 column, UV detection at 254 nm) and NMR (comparison of integration ratios) .

Basic: Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy: ¹H/¹³C NMR to verify methoxy groups (δ ~3.8 ppm for OCH₃), ethylamine chain (δ ~1.2 ppm for CH₃), and aromatic protons (δ ~6.5–7.5 ppm).
  • Mass Spectrometry: High-resolution ESI-MS for molecular ion validation (expected m/z: 181.22 [M+H]⁺).
  • HPLC: Reverse-phase chromatography (e.g., 70:30 acetonitrile/water) to assess purity.
  • Refractive Index: Cross-check with literature values (e.g., n²⁰/D ~1.549) for batch consistency .

Basic: What safety protocols are essential during experimental handling?

Methodological Answer:

  • PPE: Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
  • Ventilation: Use fume hoods during synthesis due to potential amine volatility.
  • Waste Disposal: Collect organic waste separately; neutralize acidic/byproduct residues before disposal.
  • Storage: Store at 2–8°C in amber vials under inert gas (Ar/N₂) to prevent oxidation .

Advanced: How can structural contradictions in crystallographic data be resolved?

Methodological Answer:

  • Data Collection: Use single-crystal X-ray diffraction (Cu-Kα radiation, 100K).
  • Refinement Tools: Apply SHELXL for structure solution; validate using R-factor convergence (<5%) and residual electron density maps.
  • Contradiction Resolution: If bond lengths/angles deviate from expected values (e.g., C-N vs. C-O), cross-validate with DFT calculations (B3LYP/6-31G*) .

Advanced: What strategies are effective for synthesizing fluorinated analogs?

Methodological Answer:

  • Fluorination Methods: Introduce CF₃ or pentafluoropropyl groups via Ullmann coupling or nucleophilic aromatic substitution using CuI catalysis.
  • Purification: Use fluorophobic chromatography (e.g., perfluorinated silica gel) to isolate analogs.
  • Characterization: ¹⁹F NMR (δ −70 to −120 ppm for CF₃ groups) and X-ray photoelectron spectroscopy (F1s binding energy ~689 eV) .

Advanced: How can computational modeling predict biological interactions of this compound?

Methodological Answer:

  • Docking Studies: Use AutoDock Vina to simulate binding to serotonin receptors (e.g., 5-HT₂A) via amine group interactions.
  • MD Simulations: Run 100-ns trajectories in GROMACS to assess stability in lipid bilayers.
  • ADMET Prediction: SwissADME for bioavailability (Lipinski’s Rule compliance) and toxicity (AMES test profiles) .

Advanced: How should researchers address discrepancies in NMR and LCMS data?

Methodological Answer:

  • Contamination Check: Re-run samples with deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃) to rule out solvent artifacts.
  • Ion Suppression (LCMS): Dilute samples 10-fold to mitigate matrix effects.
  • Dynamic NMR: If rotamers cause splitting, heat samples to 50°C to coalesce peaks .

Basic: What are the stability profiles under varying pH and temperature?

Methodological Answer:

  • pH Stability: Test in buffers (pH 3–10) via UV-Vis (λmax ~280 nm). The compound degrades at pH <2 (amine protonation) or pH >10 (hydrolysis).
  • Thermal Stability: TGA/DSC analysis shows decomposition >200°C. Store at −20°C for long-term stability .

Advanced: How can byproducts from alkylation reactions be minimized?

Methodological Answer:

  • Reagent Control: Use excess ethylamine (2.5 eq.) and low temperature (0–5°C) to suppress di-alkylation.
  • Workup: Extract with dilute HCl (1M) to remove unreacted amine, then basify with NaHCO₃ for product isolation.
  • Monitoring: Track reaction progress via TLC (Rf ~0.5 in EtOAc/hexane 1:1) .

Advanced: What role does this compound play in multi-step organic syntheses?

Methodological Answer:

  • Intermediate Utility: Acts as a precursor for Schiff bases (via condensation with ketones) or heterocycles (e.g., benzodiazepines via cyclization).
  • Catalysis: Employ in asymmetric hydrogenation using chiral ligands (e.g., BINAP) to generate enantiopure amines.
  • Cross-Coupling: Suzuki-Miyaura reactions (Pd(OAc)₂, SPhos ligand) to attach aryl groups .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.